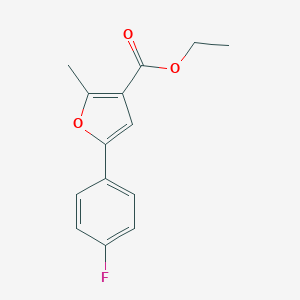

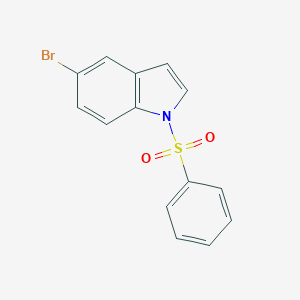

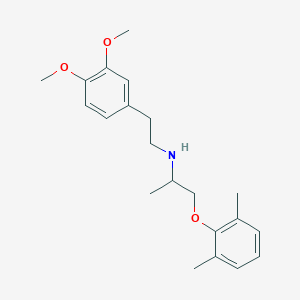

![molecular formula C23H27N3O3S B047914 2-(2-(4-(二苯并[b,f][1,4]噻嗪-11-基)哌嗪-1-基)乙氧基)乙酸乙酯 CAS No. 844639-07-2](/img/structure/B47914.png)

2-(2-(4-(二苯并[b,f][1,4]噻嗪-11-基)哌嗪-1-基)乙氧基)乙酸乙酯

描述

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to quetiapine, an antipsychotic drug used to treat conditions such as schizophrenia and bipolar disorder .

科学研究应用

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

作用机制

Target of Action

Quetiapine, also known as 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, is an atypical antipsychotic agent . It primarily targets various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors . These receptors play crucial roles in regulating mood, sleep, appetite, and other physiological processes .

Mode of Action

Quetiapine interacts with its targets by acting as a partial agonist at 5-HT1A receptors . It also exhibits antagonistic properties at dopamine D2 receptors . This dual action on serotonin and dopamine receptors helps balance these neurotransmitters in the brain, alleviating symptoms of mental disorders .

Biochemical Pathways

Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The predominant metabolic systems involved are CYP3A4 and CYP2D6 . CYP3A4 gives rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, while CYP2D6 gives rise to 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with the median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia . This suggests that quetiapine may have neuroprotective effects. . This indicates that quetiapine may influence cell cycle regulation and cell fate determination.

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine . Furthermore, quetiapine’s environmental risk is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.035 .

生化分析

Biochemical Properties

Quetiapine acetate interacts with various enzymes, proteins, and other biomolecules. It is extensively metabolized, primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved in drug transformation . The metabolism of quetiapine acetate leads to the formation of several active metabolites, including N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide via CYP3A4, and 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine via CYP2D6 .

Cellular Effects

Quetiapine acetate has been shown to have various effects on different types of cells and cellular processes. For instance, it has been reported to prevent myelin breakdown in the cerebral cortex and the concomitant spatial working memory impairment in a cuprizone-induced demyelination mouse model . In addition, quetiapine acetate has been found to attenuate anxiety-like behavior, up-regulate cerebral Bcl-2 protein, and decrease cerebral nitrotyrosine in transgenic mice .

Molecular Mechanism

The molecular mechanism of action of quetiapine acetate is complex and involves multiple pathways. It is known to exert its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that quetiapine acetate may affect bipolar depression by targeting the MAPK and PI3K/AKT insulin signaling pathways via BDNF, INS, EGFR, IGF1, and NGF, and it may affect bipolar mania by targeting the neuroactive ligand-receptor interaction signaling pathway via HTR1A, HTR1B, HTR2A, DRD2, and GRIN2B .

Temporal Effects in Laboratory Settings

The effects of quetiapine acetate have been studied over time in laboratory settings. It has been reported that quetiapine acetate demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment

Dosage Effects in Animal Models

In animal models, the effects of quetiapine acetate have been observed to vary with different dosages. For instance, in a study using mice, quetiapine acetate was found to dose-dependently reduce methamphetamine-induced hyperlocomotion

Metabolic Pathways

Quetiapine acetate is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by the cytochrome P450 system, specifically CYP3A4 and CYP2D6 . These enzymes play a crucial role in the biotransformation of quetiapine acetate, leading to the formation of several active metabolites.

Transport and Distribution

It is known that quetiapine acetate is extensively metabolized in the liver, suggesting that it is likely transported to and distributed within hepatic cells

Subcellular Localization

Given that it is extensively metabolized in the liver, it is likely that quetiapine acetate and its metabolites are localized within hepatic cells

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate involves multiple steps. One common method starts with the preparation of dibenzo[b,f][1,4]thiazepin-11(10H)-one, which is then reacted with piperazine to form the core structure. This intermediate is further reacted with ethylene oxide to introduce the ethoxy group, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

化学反应分析

Types of Reactions

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazepine ring to its dihydro form.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .

相似化合物的比较

Similar Compounds

Quetiapine: A well-known antipsychotic with a similar core structure.

Clozapine: Another antipsychotic with a dibenzothiazepine structure.

Olanzapine: Shares structural similarities and pharmacological properties.

Uniqueness

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate is unique due to its specific substitution pattern and the presence of the acetate group, which can influence its pharmacokinetic and pharmacodynamic properties .

属性

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAGNAROQHNFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844639-07-2 | |

| Record name | Quetiapine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUETIAPINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

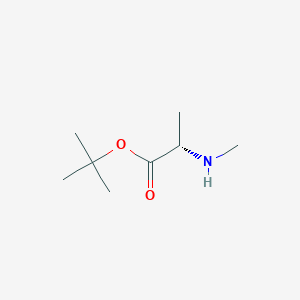

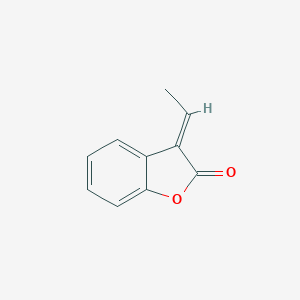

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)

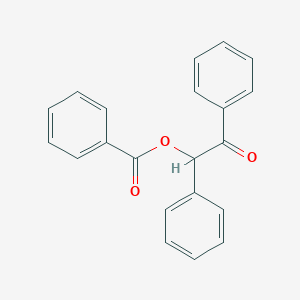

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)